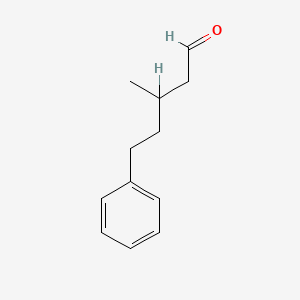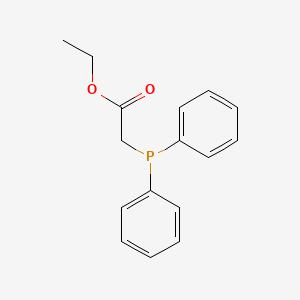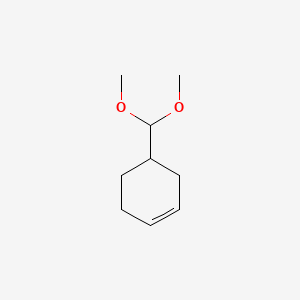
5-Fluoroquinoxaline
Vue d'ensemble
Description
5-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5FN2. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the fluorine atom at the 5-position of the quinoxaline ring structure imparts unique chemical and biological properties to the compound.
Applications De Recherche Scientifique
5-Fluoroquinoxaline has a wide range of applications in scientific research. It is used as a building block in the synthesis of quinoxaline-based drugs, which exhibit antibacterial, antifungal, and anticancer properties. Additionally, it is employed in the development of materials with unique electronic and optical properties, making it valuable in the field of materials science.
Mécanisme D'action
Target of Action
5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, this compound disrupts these essential processes, leading to bacterial cell death .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, this compound causes bacterial cell death, thereby helping to clear bacterial infections .
Action Environment
Fluoroquinolones, including this compound, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .
Analyse Biochimique
Biochemical Properties
It is known that quinoxalines, the family to which 5-Fluoroquinoxaline belongs, can interact with various enzymes and proteins
Cellular Effects
It is known that quinoxalines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
It is known that quinoxalines can interact with various enzymes and cofactors
Méthodes De Préparation
Synthetic Routes: 5-Fluoroquinoxaline can be synthesized through various synthetic routes. One common method involves the cyclization of 1,2-diaminobenzene with 2-fluorobenzaldehyde in the presence of an acid catalyst. Another approach is the fluorination of quinoxaline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure high yield and purity. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoroquinoxaline undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for the functionalization of the compound and the synthesis of its derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which are used in the development of pharmaceuticals, agrochemicals, and advanced materials.
Comparaison Avec Des Composés Similaires
5-Fluoroquinoxaline is compared with other quinoxaline derivatives such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox. While these compounds share similar structural features, this compound's fluorine atom imparts distinct chemical and biological properties, making it unique among its counterparts.
List of Similar Compounds
Olaquindox
Echinomycin
Atinoleutin
Levomycin
Carbadox
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYVCLBSVVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349151 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-30-4 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















